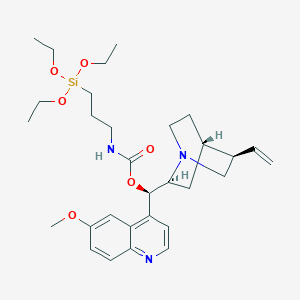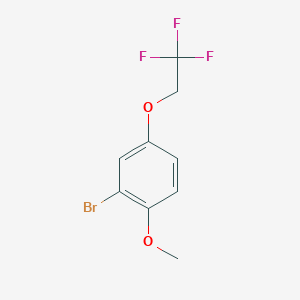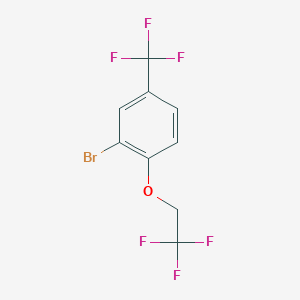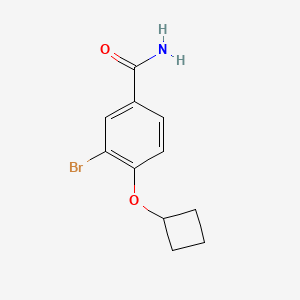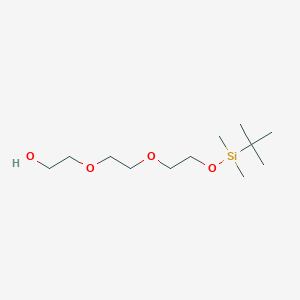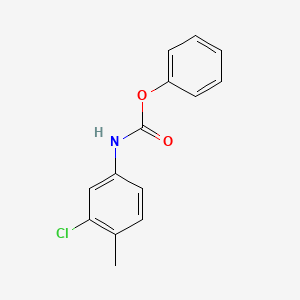
苯基 N-(3-氯-4-甲基苯基)氨基甲酸酯
描述
Phenyl N-(3-chloro-4-methylphenyl)carbamate, also known as O-CMT, is a synthetic compound that belongs to the class of carbamates. It has a CAS Number of 201023-69-0 .
Molecular Structure Analysis
The molecular formula of phenyl N-(3-chloro-4-methylphenyl)carbamate is C14H12ClNO2 . Its molecular weight is 261.7 g/mol .Physical and Chemical Properties Analysis
Phenyl N-(3-chloro-4-methylphenyl)carbamate has a predicted density of 1.291±0.06 g/cm3 and a predicted boiling point of 356.5±42.0 °C .科学研究应用
胆碱酯酶抑制包括苯基 N-(3-氯-4-甲基苯基)氨基甲酸酯在内的苯基氨基甲酸酯已被研究其对胆碱酯酶的抑制作用。电化学传感器已被用于评估这些化合物的抑制潜力,表明一些苯基氨基甲酸酯是丁酰胆碱酯酶和乙酰胆碱酯酶的有效抑制剂 (Vorčáková 等人,2015 年)。
杀虫活性该化合物及其衍生物已被探索其杀虫特性。研究评估了氯和甲基苯基 N-甲基氨基甲酸酯(包括二氯苯基和二甲基苯基变体)对各种昆虫物种的毒性,重点是构效关系 (Metcalf 等人,1963 年)。
药理作用已经对苯基 N-(3-氯-4-甲基苯基)氨基甲酸酯等氨基甲酸酯的药理作用进行了研究,特别是它们的拟毛果芸香碱样作用、毒性和对肠蠕动等生物系统的影响 (Aeschlimann 和 Reinert,1931 年)。
苯胺合成该化合物已使用甲酸甲酯作为羰基化剂从苯胺合成。这种绿色且高效的合成工艺为传统的 CO/CH3OH 路线提供了一种替代方案 (Yalfani 等人,2015 年)。
生物监测苯基 N-(3-氯-4-甲基苯基)氨基甲酸酯的代谢物已在生物监测研究中被发现,表明其代谢分解和在职业环境中的潜在暴露 (Schettgen 等人,2001 年)。
杀菌活性苯基 N-(3-氯-4-甲基苯基)氨基甲酸酯的一些衍生物对各种病原体表现出杀菌活性,证明了其在农业应用中的潜力 (刘卫东和南方,2005 年)。
除草剂解毒剂在农业研究中,某些苯基氨基甲酸酯已被用作除草剂解毒剂,显示出增强作物保护策略的潜力 (Hoffmann,1962 年)。
抗肿瘤药物中间体苯基 N-(3-氯-4-甲基苯基)氨基甲酸酯作为抗肿瘤药物合成的重要中间体,特别是小分子抑制剂 (Gan 等人,2021 年)。
水解动力学和机理已经对芳基氨基甲酸酯的水解动力学和机理进行了研究,包括具有氯和甲基苯基基团的变体,深入了解了这些化合物的化学行为 (Vlasák 和 Mindl,1997 年)。
非质子溶剂中的环化已经对在非质子溶剂中取代的苯基 N-(2-羟基苄基)氨基甲酸酯(包括具有氯和甲基苯基基团的那些)的环化进行了研究,以了解它们的化学转化 (Mindl 等人,2000 年)。
属性
IUPAC Name |
phenyl N-(3-chloro-4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-7-8-11(9-13(10)15)16-14(17)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYDIGMFLZZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1Z,5Z)-Cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3114318.png)

![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)

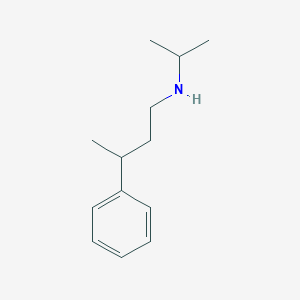
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)
